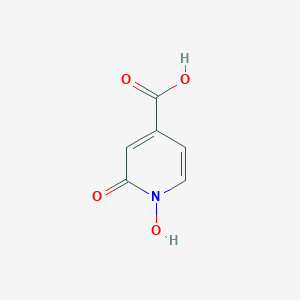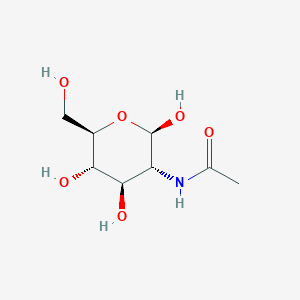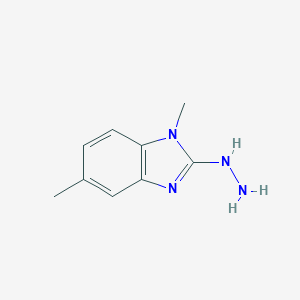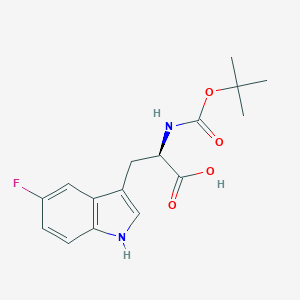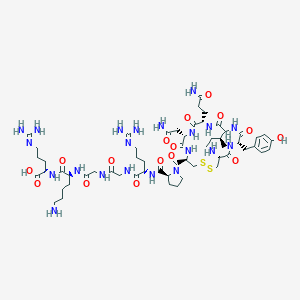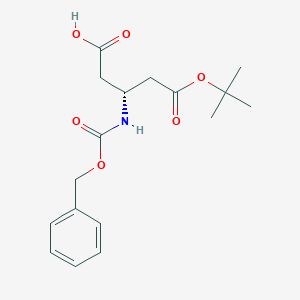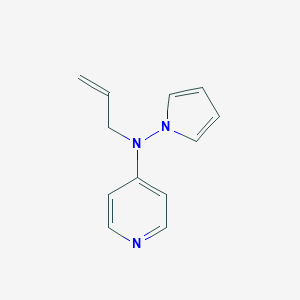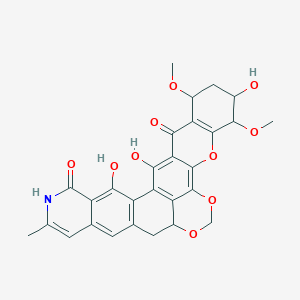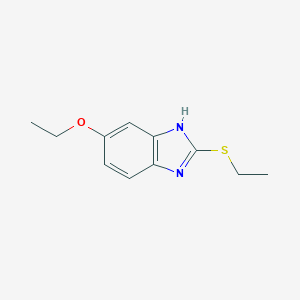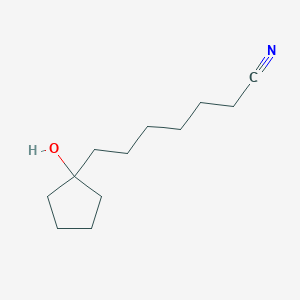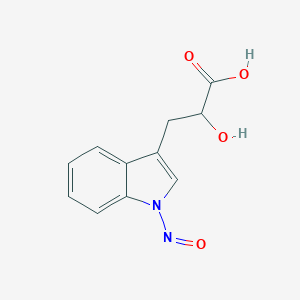
N-Nitrosoindole-3-lactic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Nitrosoindole-3-lactic acid (NILA) is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. NILA is a nitrosated derivative of indole-3-lactic acid, which is a natural metabolite found in human urine and feces. The synthesis of NILA involves the reaction of indole-3-lactic acid with nitrous acid, resulting in the formation of a nitroso group at the N-1 position of the indole ring.
作用机制
The mechanism of action of N-Nitrosoindole-3-lactic acid is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of various signaling pathways. Studies have shown that N-Nitrosoindole-3-lactic acid induces the production of ROS, which can lead to DNA damage and apoptosis in cancer cells. In addition, N-Nitrosoindole-3-lactic acid has been shown to activate the JNK and p38 MAPK signaling pathways, which are involved in cell cycle regulation and apoptosis.
生化和生理效应
N-Nitrosoindole-3-lactic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In addition, N-Nitrosoindole-3-lactic acid has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its anti-cancer activity.
实验室实验的优点和局限性
One of the main advantages of N-Nitrosoindole-3-lactic acid is its ease of synthesis and availability. N-Nitrosoindole-3-lactic acid can be synthesized under mild conditions and in high yield, making it a readily available compound for scientific research. However, one of the limitations of N-Nitrosoindole-3-lactic acid is its instability, which can pose challenges for its storage and handling in lab experiments.
未来方向
There are several future directions for the research on N-Nitrosoindole-3-lactic acid. One direction is to further investigate its anti-cancer activity and potential applications in cancer therapy. Another direction is to explore its potential applications in other fields, such as neuroprotection and cardiovascular disease. Additionally, further studies are needed to understand the mechanism of action of N-Nitrosoindole-3-lactic acid and its effects on various signaling pathways.
合成方法
The synthesis of N-Nitrosoindole-3-lactic acid can be achieved through various methods, including the reaction of indole-3-lactic acid with nitrous acid in the presence of a suitable catalyst. The reaction can be carried out under mild conditions, and the yield of N-Nitrosoindole-3-lactic acid can be optimized by varying the reaction parameters such as temperature, pH, and reaction time.
科学研究应用
N-Nitrosoindole-3-lactic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-Nitrosoindole-3-lactic acid is in the field of cancer research. Studies have shown that N-Nitrosoindole-3-lactic acid exhibits potent anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, N-Nitrosoindole-3-lactic acid has been shown to enhance the efficacy of chemotherapy drugs and reduce their toxic side effects.
属性
CAS 编号 |
117333-21-8 |
|---|---|
产品名称 |
N-Nitrosoindole-3-lactic acid |
分子式 |
C11H10N2O4 |
分子量 |
234.21 g/mol |
IUPAC 名称 |
2-hydroxy-3-(1-nitrosoindol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O4/c14-10(11(15)16)5-7-6-13(12-17)9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H,15,16) |
InChI 键 |
BSAHBIFSJDNPFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2N=O)CC(C(=O)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2N=O)CC(C(=O)O)O |
同义词 |
2-HYDROXY-(1-N-NITROSOINDOLE)PROPIONICACID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



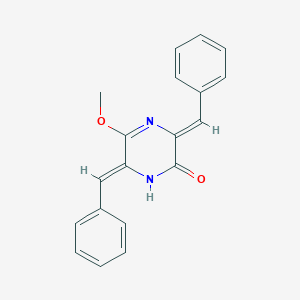
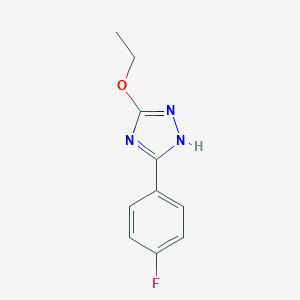
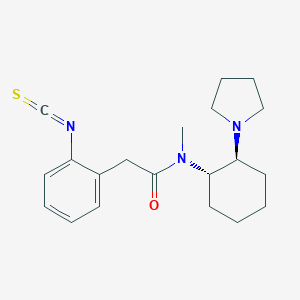
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
